molecular formula C15H12O8 B019530 Amaronol A CAS No. 226560-96-9

Amaronol A

Cat. No.: B019530
CAS No.: 226560-96-9
M. Wt: 320.25 g/mol
InChI Key: KZFYMOSMINTUQG-UHFFFAOYSA-N
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Description

Amaronol A is a natural alkaloid extracted from the roots and rhizomes of the leaf-shaped bitter apricot (Pseudolarix amabilis). It is known for its unique chemical structure and potential therapeutic applications. This compound is a white crystalline powder with a molecular formula of C15H12O8 and a molecular weight of 320.25 g/mol .

Preparation Methods

Amaronol A is typically obtained through extraction from the root and rhizome of the leaf-shaped bitter apricot. The extraction process involves several steps, including solvent extraction, purification, and crystallization. The specific preparation method may vary depending on the purpose of the study .

Synthetic Routes and Reaction Conditions

    Solvent Extraction: The roots and rhizomes are first dried and ground into a fine powder. This powder is then subjected to solvent extraction using solvents such as ethanol or methanol.

    Purification: The crude extract is purified using techniques such as column chromatography or recrystallization to isolate this compound.

    Crystallization: The purified compound is crystallized to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The roots and rhizomes are harvested in bulk, and the extraction process is scaled up using industrial-grade solvents and equipment. The purified compound is then crystallized and packaged for distribution .

Chemical Reactions Analysis

Amaronol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include quinones and other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. The major products formed from reduction include alcohols and other reduced derivatives.

    Substitution: this compound can undergo substitution reactions with reagents such as halogens or alkylating agents. .

Scientific Research Applications

Amaronol A has a wide range of scientific research applications in various fields, including chemistry, biology, medicine, and industry.

    Chemistry: this compound is used as a reference standard in analytical chemistry for the identification and quantification of natural products.

    Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various pathogens, making it a candidate for developing new antimicrobial agents.

    Medicine: this compound has potential therapeutic applications in traditional medicine. It is used as an analgesic, anti-inflammatory, and antirheumatic agent. .

    Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and formulations. It is also used in the production of dietary supplements and herbal medicines.

Mechanism of Action

The mechanism of action of Amaronol A involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific receptors and enzymes, modulating their activity. For example, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation and pain pathways, leading to its analgesic and anti-inflammatory effects. Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Amaronol A is unique in its chemical structure and biological activity. it shares similarities with other natural alkaloids and polyphenols. Some similar compounds include:

    Amaronol B: Another alkaloid extracted from the same plant, with a similar structure but different biological activity.

    Thapsuine A: A polyphenol with similar antioxidant properties.

    Actinoplanone A: An alkaloid with antimicrobial properties.

    Pseudoanguillosporin A: A compound with similar antifungal activity

In comparison, this compound stands out due to its broad range of biological activities and potential therapeutic applications.

Properties

IUPAC Name

2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O8/c16-7-3-8(17)12-11(4-7)23-15(22,14(12)21)5-6-1-9(18)13(20)10(19)2-6/h1-4,16-20,22H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFYMOSMINTUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Amaronol A and where is it found?

A1: this compound is a newly discovered auronol, a type of benzofuranone derivative. It was isolated from the bark of the Pseudolarix amabilis tree, also known as the golden larch. []

Q2: What is the molecular structure of this compound?

A2: this compound is characterized as 2,4,6-trihydroxy-2-[(3',4',5'-trihydroxyphenyl)methyl]-3(2H)-benzofuranone. [] While the research paper doesn't explicitly provide the molecular formula and weight, these can be deduced from the structure. Further research might offer more detailed spectroscopic data.

Q3: Does this compound exhibit any biological activity?

A3: The research paper primarily focuses on the isolation and structural elucidation of this compound. [] It doesn't delve into the biological activity of this specific compound. Therefore, further research is needed to determine its potential bioactivity and applications.

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